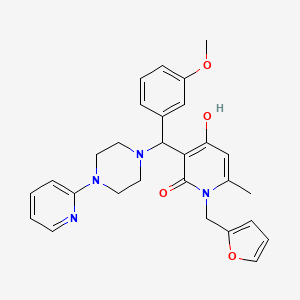![molecular formula C16H16N4O4 B2792607 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034270-95-4](/img/structure/B2792607.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic molecule that represents a significant interest in various fields of scientific research Its unique structure, characterized by the presence of pyrido[2,3-d]pyrimidine and furan moieties, contributes to its distinct chemical properties and potential applications
Vorbereitungsmethoden
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves multiple steps, starting with the preparation of the key intermediates. Typically, the synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core:
The synthesis starts with the formation of the pyrido[2,3-d]pyrimidine core. This involves a multi-step reaction sequence, including cyclization and functionalization reactions. Commonly used reagents include formic acid and ammonia in the presence of a catalyst like trifluoroacetic acid.
Synthesis of the Furan Derivative:
The next step involves the synthesis of the furan derivative. This is achieved through various synthetic strategies, such as the oxidation of 2,5-dimethylfuran. Reagents like potassium permanganate or hydrogen peroxide can be used for the oxidation process.
Coupling Reaction:
The final step is the coupling of the pyrido[2,3-d]pyrimidine core with the furan derivative to form the desired compound. This is typically carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under appropriate conditions.
Analyse Chemischer Reaktionen
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide undergoes various types of chemical reactions. Some notable reactions include:
Oxidation:
The compound can undergo oxidation reactions at the furan ring. Common oxidizing agents include potassium permanganate and chromium trioxide. The major products of these reactions are the corresponding furan-2,3-dicarboxylic acid derivatives.
Reduction:
Reduction of the compound can be carried out at the pyrido[2,3-d]pyrimidine moiety. Typical reducing agents like lithium aluminum hydride or sodium borohydride are used, leading to the formation of dihydropyrido[2,3-d]pyrimidine derivatives.
Substitution:
Substitution reactions are feasible at various positions of the molecule. For example, nucleophilic substitution can occur at the carbonyl carbon of the amide group using reagents like methylamine or ethylamine.
Wissenschaftliche Forschungsanwendungen
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide finds applications in various fields of scientific research, including:
Medicinal Chemistry:
The compound is studied for its potential therapeutic properties. It shows promise in the development of novel drugs targeting specific pathways in diseases such as cancer, inflammation, and neurological disorders.
Biological Research:
It serves as a valuable tool in biological research for studying cellular mechanisms and signaling pathways. Researchers use it to investigate its effects on enzyme activity, gene expression, and protein-protein interactions.
Industrial Applications:
In the industrial sector, the compound is explored for its potential use as a catalyst or a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is primarily attributed to its interaction with specific molecular targets. The compound is known to:
Target Enzymes:
Inhibit or modulate the activity of key enzymes involved in cellular processes. This can result in altered metabolic pathways and physiological responses.
Bind to Receptors:
Interact with cell surface or intracellular receptors, leading to changes in cell signaling and function.
Alter Gene Expression:
Influence the expression of specific genes, potentially affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide exhibits unique properties:
Pyrido[2,3-d]pyrimidine Compounds:
Similar compounds in this class include N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylfuran-3-carboxamide. The presence of different substituents at the furan ring alters their chemical reactivity and biological activity.
Furan Derivatives:
Analogous furan derivatives, such as 2,5-dimethylfuran-3-carboxylic acid, share some chemical characteristics but differ significantly in their biological and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-9-8-12(10(2)24-9)14(21)18-6-7-20-15(22)11-4-3-5-17-13(11)19-16(20)23/h3-5,8H,6-7H2,1-2H3,(H,18,21)(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRVYEKZJHBAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3,8-bis(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2792527.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2792528.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide](/img/structure/B2792531.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2792533.png)
![2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid](/img/structure/B2792534.png)
![1-[4-(2-Methoxyethyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2792535.png)
![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2792536.png)
![2-(2-(4-(3-butoxy-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2792541.png)
![3-(3,4-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2792542.png)


![1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2792546.png)

